N-(4-methoxy-2-methylphenyl)butanamide
Overview
Description
N-(4-methoxy-2-methylphenyl)butanamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanamide, where the amide nitrogen is substituted with a 4-methoxy-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)butanamide typically involves the reaction of 4-methoxy-2-methylaniline with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methoxy-2-methylaniline+butanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-hydroxy-2-methylphenylbutanamide
Reduction: N-(4-methoxy-2-methylphenyl)butylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)butanamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(4-methoxy-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-(4-methoxy-2-methylphenyl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.
Uniqueness
N-(4-methoxy-2-methylphenyl)butanamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-5-12(14)13-11-7-6-10(15-3)8-9(11)2/h6-8H,4-5H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVTZVPJNKUJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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